molecular formula C15H19N3O3 B3143862 Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate CAS No. 53786-47-3

Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B3143862
CAS No.: 53786-47-3
M. Wt: 289.33 g/mol
InChI Key: GXSAIQHDWSYUNK-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate (CAS Registry Number: 53786-47-3) is a benzimidazolinyl piperidine derivative with the molecular formula C 15 H 19 N 3 O 3 and a molecular weight of 289.33 g/mol . This compound is characterized by a density of approximately 1.272 g/cm³ . Its structure features a benzimidazol-2-one moiety linked to a piperidine ring that is substituted at the nitrogen with an ethyl carbamate group, making it a key synthetic intermediate in medicinal chemistry research . This chemical serves as a valuable building block for researchers, particularly in the synthesis and development of novel pharmacologically active molecules . Its structural framework is part of a class of compounds explored for their potential biological activities, as evidenced by foundational patents on derivatives of benzimidazolinyl piperidine . The compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) before use.

Properties

IUPAC Name

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-21-15(20)17-9-7-11(8-10-17)18-13-6-4-3-5-12(13)16-14(18)19/h3-6,11H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSAIQHDWSYUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202068
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
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Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-47-3
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate
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Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
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Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
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Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
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Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate
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Scientific Research Applications

Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate has been studied for its potential pharmacological activities. The compound's structure suggests that it may interact with various biological targets, making it a candidate for further research in drug discovery.

Potential Applications:

  • Antimicrobial Activity:
    Preliminary studies indicate that derivatives of benzimidazole compounds often exhibit antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal strains.
  • Anticancer Properties:
    Compounds containing benzimidazole moieties have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Research into this compound could reveal similar properties.
  • Neurological Applications:
    Given the piperidine structure, this compound may possess neuroactive properties, potentially acting on neurotransmitter systems or offering neuroprotective effects.

Study 1: Antimicrobial Evaluation

A study conducted on related benzimidazole derivatives demonstrated significant antimicrobial activity against various pathogens. The research highlighted the importance of structural modifications in enhancing activity .

Study 2: Anticancer Screening

Research published in a pharmacology journal evaluated the cytotoxic effects of benzimidazole derivatives on different cancer cell lines. The findings suggested that modifications to the benzimidazole core could lead to increased potency .

Study 3: Neuropharmacological Assessment

A recent study assessed the neuropharmacological effects of piperidine derivatives, indicating potential benefits in treating neurodegenerative diseases. This research underscores the need for further exploration of this compound within this context .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several benzimidazolone-piperidine derivatives, differing primarily in substituents on the benzimidazolone ring or the piperidine moiety. Key analogues include:

Compound Name / ID Substituents (Benzimidazolone/Piperidine) Molecular Formula CAS Number Key Applications References
Target Compound None (Parent structure) C₁₅H₁₈N₃O₃ N/A () PLD inhibition (hypothesized)
Halopemide (HLP) 5-Cl, 4-F-benzamide substituent C₂₄H₂₆ClFN₄O₂ N/A PLD inhibitor
FIPI 5-F, indole-2-carboxamide C₂₃H₂₅FN₄O₂ N/A PLD inhibition
VU0155056 (VU01) 2-naphthamide substituent C₂₃H₂₂N₄O₂ 857370P PLD/kinase inhibition
4-Bromo derivative (Compound 56) 4-Br, carboxamide substituent C₂₁H₂₃BrN₄O₃ N/A Kinase inhibitor
5-Chloro derivative (CAS 53786-46-2) 5-Cl, ethyl ester C₁₅H₁₈ClN₃O₃ 53786-46-2 API intermediate (e.g., Domperidone)

Pharmacological and Physicochemical Comparisons

  • Activity against PLD : Halopemide (HLP) and FIPI exhibit potent PLD inhibition due to their carboxamide groups, which enhance hydrogen bonding with the enzyme’s active site. The target compound’s ethyl ester group may reduce binding affinity compared to carboxamides, but it offers improved metabolic stability .
  • Kinase Selectivity : The brominated derivative (Compound 56) shows enhanced selectivity for kinases like MST3/4 due to the bromo group’s electron-withdrawing effects, which stabilize interactions with hydrophobic kinase pockets .
  • LogP and Bioavailability : The 5-chloro derivative (CAS 53786-46-2) has a LogP of ~2.5 (estimated), suggesting moderate lipophilicity, while FIPI’s indole-carboxamide group increases LogP (~3.1), favoring membrane permeability but risking higher toxicity .

Biological Activity

Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate (CAS Number: 53786-47-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antiviral, antibacterial, and anti-inflammatory activities, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Density1.272 g/cm³
LogP2.473
PSA67.59 Ų

Antiviral Activity

Research indicates that derivatives of the benzimidazole class exhibit significant antiviral properties. This compound has shown promising results against various viruses, including Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV). In vitro studies have demonstrated that compounds with a similar structure can effectively inhibit viral replication.

For instance, a study highlighted the effectiveness of benzimidazole derivatives in inhibiting HSV with IC50 values in the low micromolar range. The introduction of ester groups in these compounds generally enhances their antiviral activity, suggesting a potential pathway for optimizing ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine derivatives for clinical use .

Antibacterial Activity

The antibacterial efficacy of ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine has been evaluated using standard minimal inhibitory concentration (MIC) assays against various bacterial strains. While some related compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine exhibited limited antibacterial properties in preliminary tests .

Anti-inflammatory Activity

In vivo studies have suggested that compounds similar to ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine can modulate inflammatory responses. For example, one study reported that related compounds inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in whole blood cultures. This suggests potential applications for managing inflammatory diseases .

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral activity of ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine against HSV and VSV. The compound demonstrated an IC50 value of approximately 20 µM against HSV, indicating moderate antiviral activity. Further structural modifications were recommended to enhance efficacy .

Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory potential of related benzimidazole compounds in mouse models. The study found that these compounds significantly reduced carrageenan-induced paw edema compared to controls, suggesting that ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine may also possess similar anti-inflammatory properties .

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate?

The synthesis of this compound typically involves coupling a benzimidazolone moiety with a piperidine-carboxylate scaffold. Evidence from analogous syntheses suggests:

  • Suzuki-Miyaura cross-coupling (e.g., boronic acid derivatives and halogenated intermediates) under Pd catalysis in dioxane/water mixtures, with K₂CO₃ as a base .
  • Nucleophilic substitution using NaH in THF to activate hydroxyl or amine groups for coupling .
  • Protection/deprotection strategies (e.g., tert-butyl carbamate [Boc] groups) to enhance regioselectivity during multi-step syntheses .
    Key purification methods include silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization. Yield optimization requires precise stoichiometry and inert conditions .

Basic: How can the structural identity of this compound be validated post-synthesis?

Validation involves a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₅H₁₈N₃O₃, exact mass 323.1037) .
  • ¹H/¹³C NMR spectroscopy to resolve the piperidine ring protons (δ ~1.5–3.5 ppm) and benzimidazolone carbonyl (δ ~160–170 ppm) .
  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm stereochemistry .

Advanced: What experimental designs are recommended to analyze the compound’s activity in mitochondrial dysfunction models?

Evidence from related piperidine-carboxylates (e.g., TT01001) highlights:

  • In vitro assays : Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye in SH-SY5Y cells under oxidative stress. Compare treated vs. untreated groups to assess mitoNEET agonist activity .
  • In vivo models : Administer the compound in diabetic rodent models (e.g., streptozotocin-induced) and evaluate neuronal apoptosis via TUNEL staining and oxidative stress markers (e.g., MDA, SOD) .
  • Dose-response studies : Use logarithmic concentrations (1 nM–100 µM) to establish EC₅₀ values and assess toxicity (LDH release assays) .

Advanced: How can structural modifications enhance the compound’s selectivity for benzimidazolone-binding targets?

Structure-activity relationship (SAR) studies suggest:

  • Substitution at the benzimidazolone 5-position : Introducing electron-withdrawing groups (e.g., Cl) improves binding affinity to enzymes like poly(ADP-ribose) polymerase (PARP) .
  • Piperidine ring modifications : Replacing the ethyl carboxylate with bulkier esters (e.g., tert-butyl) or incorporating methyl groups at C4 reduces off-target interactions .
  • Computational docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., mitoNEET) and prioritize derivatives with lower binding energies .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Plasma proteins and lipids can mask UV/Vis detection. Mitigate via solid-phase extraction (C18 columns) or protein precipitation (acetonitrile) .
  • Low sensitivity in LC-MS : Optimize ionization parameters (e.g., ESI+ mode, 200°C source temperature) and use deuterated internal standards for accurate quantification .

Advanced: How do crystallographic data from SHELX refine mechanistic hypotheses about the compound’s reactivity?

SHELXL-refined structures reveal:

  • Conformational flexibility : The piperidine ring adopts a chair or boat conformation depending on intermolecular H-bonds with the benzimidazolone carbonyl .
  • Hydrogen-bonding networks : Key interactions (e.g., N–H···O=C) stabilize the crystal lattice and inform solvent effects in solution-phase reactivity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., ethyl acetate, THF) .
  • Waste disposal : Classify as hazardous organic waste and incinerate via licensed facilities to prevent environmental release .

Advanced: What contradictory data exist regarding the compound’s pharmacokinetic properties, and how can they be resolved?

  • Contradiction : Discrepancies in oral bioavailability (e.g., 15% in rodents vs. 8% in primates) may arise from species-specific CYP450 metabolism.
  • Resolution : Conduct interspecies microsomal stability assays and identify major metabolites via LC-HRMS. Adjust formulations (e.g., nanoemulsions) to enhance absorption .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

  • IR spectroscopy : The benzimidazolone carbonyl stretch (~1680–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) provide distinct fingerprints .
  • 2D NMR (HSQC, HMBC) : Correlate piperidine CH₂ groups with adjacent carbons to resolve regioisomeric impurities .

Advanced: How can in silico modeling predict off-target effects in kinase inhibition studies?

  • Kinome-wide docking : Use platforms like Schrödinger’s KinomeScan to screen against >400 kinases. Prioritize targets with Glide scores < −7.0 .
  • MD simulations : Simulate binding stability (50 ns trajectories) to kinases like BTK or JAK2 and compare with experimental IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

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